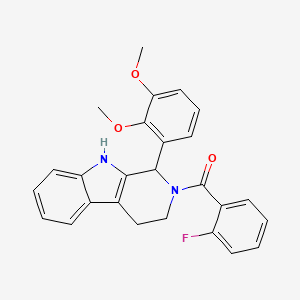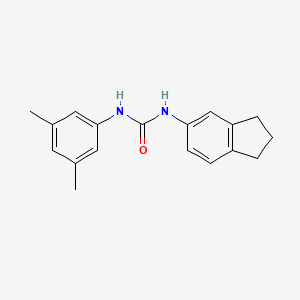
1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline (DMBF) is a beta-carboline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. Beta-carbolines are a class of compounds that are found in various natural sources, including plants, fungi, and animal tissues. DMBF has been found to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties.
作用机制
The mechanism of action of 1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood. However, it has been suggested that it may exert its anticancer effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have antifungal and antiviral properties, making it a promising candidate for the development of new antifungal and antiviral drugs.
实验室实验的优点和局限性
One advantage of using 1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound exerts its biological effects.
未来方向
There are several future directions for research on 1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of research is the development of new drugs based on this compound. This compound has been found to exhibit anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its biological effects. Additionally, research could be conducted to investigate the potential side effects of this compound and to determine the optimal dosage for therapeutic use.
合成方法
1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized using a multi-step process that involves the condensation of 2,3-dimethoxybenzaldehyde with 2-fluorobenzoyl chloride, followed by cyclization with tryptamine. The resulting product is then hydrogenated to yield this compound.
科学研究应用
1-(2,3-dimethoxyphenyl)-2-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer properties, specifically against breast cancer cells. This compound has also been found to have antifungal and antiviral properties, making it a promising candidate for the development of new antifungal and antiviral drugs.
属性
IUPAC Name |
[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c1-31-22-13-7-10-19(25(22)32-2)24-23-17(16-8-4-6-12-21(16)28-23)14-15-29(24)26(30)18-9-3-5-11-20(18)27/h3-13,24,28H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORVNFHDRBTOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)C4=CC=CC=C4F)C5=CC=CC=C5N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)
![ethyl 1-benzyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4963330.png)

![5-benzyl-N-(2-methoxybenzyl)-4-phenyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-d]pyrimidin-9-amine](/img/structure/B4963344.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4963397.png)
![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![5-(4-methoxyphenyl)-N-2-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963425.png)

![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)